molecular formula C14H17N3O2 B8689455 4-(cyclohexylamino)-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid CAS No. 920960-45-8

4-(cyclohexylamino)-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid

Cat. No. B8689455
Key on ui cas rn: 920960-45-8
M. Wt: 259.30 g/mol
InChI Key: XURHXLXFCKDVPG-UHFFFAOYSA-N
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Patent
US08163767B2

Procedure details

To a solution of ethyl 4-(cyclohexylamino)-1H-pyrrolo[2,3-b]-pyridine-5-carboxylate (7 mg) in ethanol was added 1M NaOH solution and the mixture was stirred at 90° C. for 18 hours The mixture was cooled to 4° C. and acidified with 1M HCl and extracted with a 4:1 solution of chloroform and methanol. The organic layer was separated, dried over MgSO4 and concentrated under reduced pressure to give 4-(cyclohexylamino)-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid (6.3 mg) as a white solid.
Name
ethyl 4-(cyclohexylamino)-1H-pyrrolo[2,3-b]-pyridine-5-carboxylate
Quantity
7 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1([NH:7][C:8]2[C:13]([C:14]([O:16]CC)=[O:15])=[CH:12][N:11]=[C:10]3[NH:19][CH:20]=[CH:21][C:9]=23)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[OH-].[Na+].Cl>C(O)C>[CH:1]1([NH:7][C:8]2[C:13]([C:14]([OH:16])=[O:15])=[CH:12][N:11]=[C:10]3[NH:19][CH:20]=[CH:21][C:9]=23)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6]1 |f:1.2|

Inputs

Step One
Name
ethyl 4-(cyclohexylamino)-1H-pyrrolo[2,3-b]-pyridine-5-carboxylate
Quantity
7 mg
Type
reactant
Smiles
C1(CCCCC1)NC1=C2C(=NC=C1C(=O)OCC)NC=C2
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 90° C. for 18 hours The mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was cooled to 4° C.
EXTRACTION
Type
EXTRACTION
Details
extracted with a 4:1 solution of chloroform and methanol
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C1(CCCCC1)NC1=C2C(=NC=C1C(=O)O)NC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 6.3 mg
YIELD: CALCULATEDPERCENTYIELD 99.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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